molecular formula C19H23ClN2O B1665349 Amedalin hydrochloride CAS No. 22232-73-1

Amedalin hydrochloride

Cat. No.: B1665349
CAS No.: 22232-73-1
M. Wt: 330.8 g/mol
InChI Key: DDOCDXCKSVDRHL-UHFFFAOYSA-N
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Description

Amedalin Hydrochloride is a selective norepinephrine reuptake inhibitor developed in the 1970s. It was synthesized as an antidepressant but was never marketed. The compound has no significant effect on the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amedalin Hydrochloride involves the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

This would likely include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Amedalin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound.

Scientific Research Applications

Mechanism of Action

Amedalin Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The compound does not significantly affect the reuptake of serotonin and dopamine, nor does it have antihistamine or anticholinergic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine. This specificity makes it a valuable compound for studying the role of norepinephrine in depression and other neurological conditions .

Properties

CAS No.

22232-73-1

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H

InChI Key

DDOCDXCKSVDRHL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amedalin Hydrochloride;  Amedalin Hydrochloride [USAN];  Amedalin HCl;  UNII-0EMF539HN0;  UK 3540-1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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